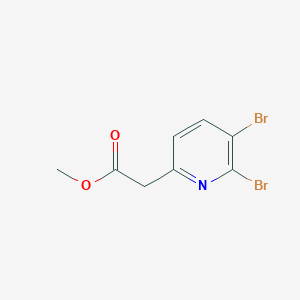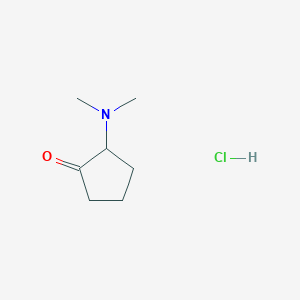![molecular formula C15H14N2O3 B1448950 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid CAS No. 1000342-24-4](/img/structure/B1448950.png)
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Overview
Description
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid (hereafter referred to as BHDP) is a heterocyclic compound that is of great interest to the scientific community due to its potential applications in a variety of fields. BHDP is a relatively new compound and has only been studied in the last few years, but it has already been demonstrated to have a wide range of unique properties that make it a promising candidate for further research.
Scientific Research Applications
Structural and Biochemical Insights
- Analgesic and Anti-inflammatory Potential : Synthesized derivatives of pyrrolo compounds, including those similar in structure to 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid, have exhibited significant analgesic and anti-inflammatory activities. These compounds have shown promise in both acute and chronic animal models, indicating their potential as therapeutic agents for pain and inflammation (Muchowski et al., 1985).
Molecular Binding and Activity
- Peroxisome Proliferator-Activated Receptor (PPAR) Agonists : Research on similar pyrrolo compounds has revealed that specific structural modifications can result in selective agonistic activity on human PPARα. These findings indicate the potential of such compounds in modulating lipid metabolism and addressing conditions like hyperlipidemia (Miyachi et al., 2019).
Therapeutic Applications and Biological Effects
- Anti-Fatigue Effects : Benzamide derivatives, related structurally to pyrrolo compounds, have been synthesized and investigated for their potential anti-fatigue effects. The studies, particularly focusing on the forced swimming capacity of mice, have indicated positive results, suggesting the application of these compounds in enhancing physical endurance (Wu et al., 2014).
- Effect on Inflammatory Conditions : Pyrrolo derivatives have shown anti-inflammatory effects in rat models of ulcerative colitis. These compounds were compared with standard anti-inflammatory drugs like prednisolone, suggesting their effectiveness in reducing inflammation and contributing to the normalization of mucosal structures (Kotlyar et al., 2021).
Drug Metabolism and Molecular Interaction
- Iron Excretion Enhancement : Studies on monoanionic 3-hydroxypyrid-4-ones, structurally akin to pyrrolo compounds, have indicated their ability to mobilize iron into the bile and urine. This highlights the potential of such compounds in the treatment of iron-overload conditions (Molenda et al., 1994).
properties
IUPAC Name |
1-benzyl-4-hydroxy-5,6-dihydropyrrolo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-11-6-7-17(9-10-4-2-1-3-5-10)13(11)8-12(16-14)15(19)20/h1-8,12,16,18H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWDSPSRPLPQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(NC(C=C32)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)











